HBF-0259
Overview
Description
HBF 0259 is a novel compound identified as a potent and selective inhibitor of the hepatitis B virus surface antigen secretion. It has shown promising results in inhibiting the hepatitis B virus through interactions with viral entry and surface antigen secreting factors . This compound is an aromatically substituted tetrahydro-tetrazolo-pyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: HBF 0259 was identified through high-throughput screening of a synthetic small-molecule library containing 80,288 compounds . The compound was resynthesized following its identification. The specific synthetic route and reaction conditions for HBF 0259 involve the preparation of the tetrahydro-tetrazolo-pyrimidine scaffold, followed by aromatic substitution .
Industrial Production Methods: The industrial production methods for HBF 0259 are not extensively documented. given its identification through high-throughput screening and subsequent resynthesis, it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions: HBF 0259 primarily undergoes interactions with viral receptors and surface antigen secreting factors. It does not significantly affect the synthesis of hepatitis B virus DNA .
Common Reagents and Conditions: The interactions of HBF 0259 with hepatitis B virus receptors and surface antigen secreting factors were analyzed using molecular docking techniques . The compound’s interaction energy with cyclophilin A and serpin peptidase inhibitor clade A member 1 was found to be higher than other interactions .
Major Products Formed: The major product formed from the interaction of HBF 0259 with hepatitis B virus receptors is the inhibition of surface antigen secretion .
Scientific Research Applications
HBF 0259 has significant scientific research applications, particularly in the field of virology. It has been studied for its potential as a non-toxic anti-hepatitis B virus compound . The compound’s ability to inhibit surface antigen secretion makes it a promising candidate for the development of new antiviral drugs with minimal side effects .
Mechanism of Action
HBF 0259 exerts its effects by inhibiting the secretion of the hepatitis B virus surface antigen . The compound interacts with cyclophilin A and serpin peptidase inhibitor clade A member 1, which are involved in surface antigen secretion and viral integration, respectively . The interaction energy of HBF 0259 with these factors is higher than that of other known inhibitors . This suggests that HBF 0259 could be a potent antiviral compound targeting these specific pathways .
Comparison with Similar Compounds
HBF 0259 is unique in its high interaction energy with cyclophilin A and serpin peptidase inhibitor clade A member 1 compared to other known inhibitors . Similar compounds include SCY635 and Sanglifehrin A, which also target cyclophilin A but have lower interaction energies . The higher interaction energy of HBF 0259 suggests that it may be more effective in inhibiting surface antigen secretion and viral integration .
Properties
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-7,13-14H,8H2,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZPYDLUUWBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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